molecular formula C13H21N3O B7585812 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole

5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole

Cat. No. B7585812
M. Wt: 235.33 g/mol
InChI Key: MNPPUVIAYSPDMQ-UHFFFAOYSA-N
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Description

5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is structurally similar to clozapine, a drug used to treat schizophrenia. However, CNO has been found to have distinct advantages over clozapine in terms of its pharmacological properties.

Mechanism of Action

5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole acts as an agonist for DREADDs, which are modified G protein-coupled receptors that are not activated by endogenous ligands. When 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole binds to DREADDs, it causes a conformational change that activates downstream signaling pathways, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has been shown to have a range of effects on brain function and behavior. Studies have demonstrated that activation of DREADDs with 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole can modulate neuronal activity in specific brain regions, leading to changes in behavior such as altered locomotion, anxiety, and social interaction. 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has also been used to study the role of specific neural circuits in disease models, such as addiction and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole in scientific research is its specificity for DREADDs, which allows for precise manipulation of specific neural circuits. Additionally, 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has a long half-life in vivo, which allows for sustained activation of DREADDs. However, one limitation of using 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole is that it can have off-target effects on other receptors, which can complicate interpretation of results. Additionally, the use of genetic techniques to express DREADDs in specific neurons can be technically challenging and time-consuming.

Future Directions

There are several potential future directions for research involving 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole. One area of interest is the development of improved DREADDs that have higher affinity and specificity for 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole. Additionally, there is potential for the use of 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole in the development of novel therapies for neurological and psychiatric diseases. Finally, further research is needed to fully understand the potential off-target effects of 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole and how they may impact interpretation of results.

Synthesis Methods

The synthesis of 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole involves several steps, including the reaction of 2-chloro-5-methyl-3-nitropyridine with 3-azabicyclo[3.3.1]nonane to form 5-methyl-3-nitro-2-(3-azabicyclo[3.3.1]nonan-3-yl)pyridine. This compound is then reduced to 5-methyl-3-(3-azabicyclo[3.3.1]nonan-3-yl)pyridine, which is then reacted with ethyl chloroformate to form 5-methyl-3-(3-azabicyclo[3.3.1]nonan-3-yl)pyridin-2-yl ethyl carbonate. Finally, this compound is reacted with 2-bromo-1-(methylthio)-1H-benzimidazole to form 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole.

Scientific Research Applications

5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has been widely used in scientific research as a tool to study the function of specific brain circuits. 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole is a selective agonist for the designer G protein-coupled receptor DREADD (Designer Receptors Exclusively Activated by Designer Drugs), which can be expressed in specific neurons using genetic techniques. By activating DREADD-expressing neurons with 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole, researchers can selectively manipulate the activity of specific neural circuits and study their function in behavior and disease.

properties

IUPAC Name

5-methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10-7-11(14-17-10)8-16-6-5-12-3-4-13(9-16)15(12)2/h7,12-13H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPPUVIAYSPDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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